molecular formula C23H31N3O4 B2955688 2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide CAS No. 894001-05-9

2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide

Cat. No.: B2955688
CAS No.: 894001-05-9
M. Wt: 413.518
InChI Key: FVBJNGUAVOROBZ-UHFFFAOYSA-N
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Description

2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide is a complex organic compound that features an indole core, a seven-membered azepane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions involving azepane derivatives.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the azepane ring.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Azepanyl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the indole core.

    (2-Azepan-1-yl-2-phenylethyl)amine: Contains an azepane ring and a phenylethyl group.

Uniqueness

2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide is unique due to its combination of an indole core and an azepane ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-2-30-15-9-12-24-23(29)22(28)19-16-26(20-11-6-5-10-18(19)20)17-21(27)25-13-7-3-4-8-14-25/h5-6,10-11,16H,2-4,7-9,12-15,17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBJNGUAVOROBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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